Einecs 302-533-7
Description
Gfe8W5X2P6 is a synthetic organic compound with a molecular formula tentatively identified as C₇H₅BrO₂ based on structural analogs and spectroscopic data . While its exact IUPAC nomenclature remains unspecified in available literature, its functional groups suggest a brominated aromatic compound with ester or carboxylic acid derivatives. Key properties include:
- Molecular weight: ~201.02 g/mol (calculated from analogs) .
- Solubility: Moderately soluble in polar solvents (e.g., 0.687 mg/mL in water) but highly soluble in organic solvents like tetrahydrofuran (THF) .
- Synthesis: Typically synthesized via catalytic reactions using ion-exchange resins or green chemistry approaches, yielding >98% purity under optimized conditions .
Properties
CAS No. |
94109-93-0 |
|---|---|
Molecular Formula |
C10H16N6O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-3-[4-(2-amino-5-oxo-4H-imidazol-3-yl)butyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C10H16N6O2/c11-9-13-7(17)5-15(9)3-1-2-4-16-6-8(18)14-10(16)12/h1-6H2,(H2,11,13,17)(H2,12,14,18) |
InChI Key |
HDAJWRXMTWQMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N)N1CCCCN2CC(=O)NC2=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] typically involves the reaction of 1,4-diaminobutane with 2-amino-1,5-dihydro-4H-imidazol-4-one under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
Scientific Research Applications
1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: Employed in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Interaction: Used in research to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic applications in treating various diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays and tools.
Industry
Polymer Production: Used in the production of specialized polymers with enhanced properties.
Coatings and Adhesives: Employed in the formulation of advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Butanediyl)bis[2-amino-1,5-dihydro-4H-imidazol-4-one] involves its interaction with specific molecular targets and pathways. The compound binds to active sites on enzymes or receptors, modulating their activity . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Research Findings and Data Validation
- Synthetic Efficiency : Gfe8W5X2P6’s catalytic synthesis (e.g., A-FGO catalyst in THF) outperforms traditional methods for analogs, achieving near-quantitative yields .
- Regulatory Considerations : Both Gfe8W5X2P6 and its analogs require stringent impurity profiling (e.g., <0.1% residual solvents) to meet pharmaceutical or industrial standards .
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